Bis(2-ethylhexyl) succinate
Overview
Description
Bis(2-ethylhexyl) succinate is an organic compound with the molecular formula C20H38O4. It is a diester derived from succinic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) succinate is synthesized through the esterification of succinic acid with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids and other oxidized products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to succinic acid and 2-ethylhexanol.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
**Common Reagents and
Properties
IUPAC Name |
bis(2-ethylhexyl) butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNULTDOANGXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863057 | |
Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2915-57-3 | |
Record name | Di-2-ethylhexyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2915-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, bis(2-ethylhexyl) ester y | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethylhexyl) succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLHEXYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69W9UMG3P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(2-ethylhexyl) succinate a viable alternative to traditional plasticizers?
A: this compound is explored as a bio-based plasticizer for Poly(vinyl chloride) (PVC) as a potential replacement for petroleum-derived options []. Its compatibility with PVC, even at high concentrations, and rapid absorption rate makes it attractive []. While it demonstrates excellent plasticization efficiency, exceeding that of epoxidized soybean oil, its volatility can impact thermal stability []. Research suggests that combining it with epoxidized soybean oil may offer a balance between plasticization and stability [].
Q2: Beyond its plasticizing capabilities, has this compound been investigated for other applications?
A: Interestingly, this compound, in its sodium sulfonate form (AOT), has been studied for its ability to form reverse micelles in solutions [, ]. This property allows it to encapsulate and stabilize nanoparticles like CdS, ZnS, and Ag2S in aqueous solutions, opening avenues for applications in nanomaterial synthesis and stabilization []. Additionally, this compound serves as a model system to understand the dynamics within cell membranes using advanced spectroscopic techniques [].
Q3: What insights have spectroscopic studies provided into the behavior of this compound?
A: Two-dimensional infrared (2D IR) spectroscopy has been instrumental in understanding the dynamics of this compound within different environments. For instance, by observing the spectral diffusion of a probe molecule (tungsten hexacarbonyl) within this compound, researchers could glean information about the structural changes occurring within the system over time [, ]. This technique has been valuable in studying its behavior in reverse micelles and model cell membranes, providing information on molecular interactions and structural dynamics [, ].
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